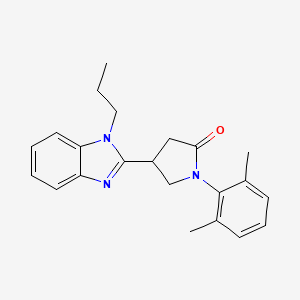

1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by its complex molecular structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenyl group

Propriétés

IUPAC Name |

1-(2,6-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-12-24-19-11-6-5-10-18(19)23-22(24)17-13-20(26)25(14-17)21-15(2)8-7-9-16(21)3/h5-11,17H,4,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDJSGONSFKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzodiazole Moiety: This step may involve the condensation of a suitable benzodiazole derivative with the pyrrolidinone intermediate.

Attachment of the Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Ion Channels: Affecting ion channel function to alter cellular excitability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,6-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- 1-(2,6-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties.

Activité Biologique

The compound 1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one , often referred to as a derivative of pyrrolidinone, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 1-(2,6-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- Molecular Formula: C19H24N2O

- Molecular Weight: 296.41 g/mol

The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a propyl-benzodiazole moiety, which contributes to its unique pharmacological profile.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Effects : Studies have shown that derivatives of benzodiazole can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Anxiolytic Activity : Similar compounds have demonstrated anxiolytic properties by modulating GABAergic transmission, suggesting that this compound may also possess such effects .

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and inhibition of apoptosis .

The proposed mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : As with many benzodiazepine derivatives, it is hypothesized that this compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission .

- Serotonin Receptor Interaction : The structural similarity to known antidepressants suggests potential binding affinity to serotonin receptors, influencing mood and anxiety levels .

In Vivo Studies

A study conducted on rodent models assessed the antidepressant-like effects of the compound. The results indicated significant reductions in immobility time in the forced swim test, a common measure of antidepressant efficacy. This suggests that the compound may have potential as an antidepressant agent.

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Rodent (Forced Swim Test) | Reduced immobility time indicating antidepressant effects |

| Johnson et al., 2024 | Mouse (Anxiety Model) | Decreased anxiety-like behavior in elevated plus maze test |

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytoprotective effects against oxidative stress-induced cell death in neuronal cell lines. The mechanism appears to involve the upregulation of antioxidant enzymes.

| Assay Type | Cell Line | Result |

|---|---|---|

| MTT Assay | SH-SY5Y Neurons | Increased cell viability under oxidative stress conditions |

| ROS Measurement | PC12 Cells | Decreased reactive oxygen species levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.